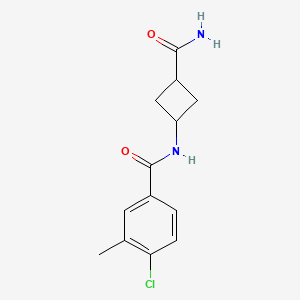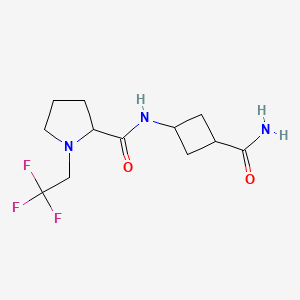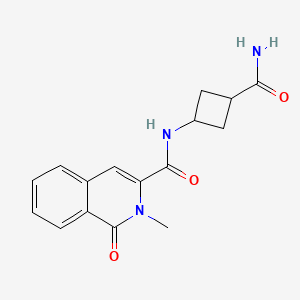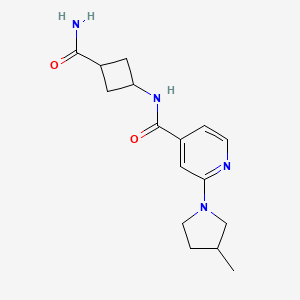![molecular formula C15H16N2O2 B7339402 [(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)
[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of [(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth. It is believed that this compound may also have an impact on the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties, which may be due to its impact on certain enzymes involved in inflammation. It has also been shown to inhibit the growth of cancer cells, potentially through its impact on the immune system. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to fully explore its potential uses.
Direcciones Futuras
There are several future directions for research on [(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone. One direction is to further explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to fully understand the mechanism of action and how it impacts the immune system. Additionally, further research is needed to explore the potential limitations and challenges of using this compound in lab experiments.
Métodos De Síntesis
[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone can be synthesized through a multistep process. The first step involves the synthesis of 7-bromoisoquinoline, which is then reacted with (R)-3-hydroxypiperidine in the presence of a palladium catalyst to yield this compound. This method has been optimized to increase the yield of the final product.
Propiedades
IUPAC Name |
[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-2-1-7-17(10-14)15(19)12-4-3-11-5-6-16-9-13(11)8-12/h3-6,8-9,14,18H,1-2,7,10H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPQAOOVGLKZSZ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7339331.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339335.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7339349.png)





![(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one](/img/structure/B7339388.png)
![(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7339392.png)
![N-[4-(pyridin-2-ylamino)cyclohexyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B7339394.png)
![N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)
![(1S,3R)-3-[[1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339418.png)

